Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chloromethyl group at position 2 and a methyl carboxylate group at position 4. Imidazo[1,2-a]pyridine derivatives are critical intermediates in organic synthesis and pharmaceutical research due to their versatility in forming bioactive molecules, including cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . The chloromethyl group at position 2 enhances reactivity for further functionalization, while the carboxylate group at position 6 contributes to solubility and binding interactions in biological systems.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)7-2-3-9-12-8(4-11)6-13(9)5-7/h2-3,5-6H,4H2,1H3 |
InChI Key |
NPNVVZJBOWPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Data Table Summarizing Key Preparation Parameters
| Parameter | Description | Typical Conditions | Comments |
|---|---|---|---|
| Starting Materials | Pyridine derivatives, methyl bromopyruvate, chloromethylating agents | Commercially available or synthesized | Purity critical for yield |
| Catalysts | Pd/C for hydrogenation | 10-20% wt, room temperature | Used in reduction steps |
| Solvents | Ethyl acetate, methanol, tetrahydrofuran, toluene | Anhydrous preferred | Solvent choice affects reaction rate and purity |
| Temperature Range | -78°C to 120°C | Low temp for chloromethylation, high temp for esterification | Temperature control critical for selectivity |
| Workup | Extraction with ethyl acetate, aqueous washes, drying over sodium sulfate | Standard organic workup | Efficient removal of impurities |
| Purification | Column chromatography, recrystallization | Silica gel or alumina columns | Final purity >95% typically achieved |
| Yields | 70-90% per step | Varies by step and scale | Optimized protocols yield high purity product |
Comprehensive Research Findings and Analysis
- The preparation of this compound is well-established in patent literature with flexible synthetic routes allowing adaptation to various substituted derivatives.
- The key challenges involve selective chloromethylation at the 2-position without affecting the ester functionality or other sensitive groups.
- Use of low temperatures and controlled addition of chloromethylating agents minimizes side reactions.
- The ester group is generally stable under the reaction conditions used for chloromethylation and reduction.
- Hydrogenation steps using Pd/C are effective for reducing intermediates without affecting halogen substituents.
- Alternative synthetic routes via Suzuki coupling enable diversification of the imidazo[1,2-a]pyridine core, facilitating medicinal chemistry exploration.
- The compound serves as a versatile intermediate for further functionalization, including amide formation and substitution reactions at the chloromethyl position.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylate ester or the chloromethyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a chloromethyl group at the 2-position and a carboxylate ester at the 6-position of the imidazo[1,2-a]pyridine ring. It has potential applications in medicinal chemistry and can serve as a building block for developing pharmaceuticals targeting specific diseases or conditions related to inflammation or infection. The chloromethyl group enhances its electrophilic character, potentially leading to distinct biological interactions and synthetic pathways.
Applications in Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It can serve as a building block for developing pharmaceuticals targeting specific diseases or conditions related to inflammation or infection. Moreover, its reactivity allows for further derivatization to create more complex molecules.
Structural Similarity and Unique Features
This compound shares structural similarities with several other compounds in the imidazo[1,2-a]pyridine class:
| Compound Name | Unique Features |
|---|---|
| Methyl imidazo[1,2-a]pyridine-6-carboxylate | Lacks chloromethyl group; may exhibit different reactivity. |
| Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate | Contains trifluoromethyl group; potentially greater lipophilicity. |
| Methyl 2-(bromomethyl)imidazo[1,2-a]pyridine-6-carboxylate | Bromine substitution could alter reactivity compared to chlorine. |
The uniqueness of this compound lies in its chloromethyl group, which enhances its electrophilic character compared to other derivatives. This feature may lead to distinct biological interactions and synthetic pathways not observed in other similar compounds.
Imidazo[1,2-a]pyridines as Anti-Tuberculosis Agents
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, sulfonyl) enhance stability and influence electronic properties, making them favorable for drug design .
- Halogenated substituents (Br, Cl) improve reactivity for further synthetic modifications (e.g., Suzuki couplings) .
- Bulky groups (t-Bu, cyclohexylphenyl) may reduce solubility but enhance target binding via hydrophobic interactions .
Physicochemical Properties
- Melting Points: Analogs like Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) exhibit melting points of 172.8–174.3°C, while Methyl 2-(4-bromophenyl)- derivatives show higher thermal stability due to aromatic bulk .
- Density : Fluorinated derivatives (e.g., CF₃-substituted) have densities ~1.4 g/cm³, whereas brominated analogs reach 1.50 g/cm³ .
Biological Activity
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS: 1206978-66-6) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
Biological Activities
1. Antimycobacterial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including this compound, against Mycobacterium tuberculosis (M. tuberculosis). Compounds in this class have shown promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. For instance, modifications to the imidazo[1,2-a]pyridine scaffold have led to compounds with minimum inhibitory concentrations (MICs) ranging from 0.05 to 1.5 μM against various strains of M. tuberculosis .
| Compound | MIC (μM) | Activity against TB |
|---|---|---|
| 15 | 0.05 | MDR strains |
| 16 | 0.2 | XDR strains |
| 18 | >200 | Susceptible strains |
The compound's mechanism of action is believed to involve inhibition of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis .
2. Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer potential. For example, certain derivatives have been shown to inhibit c-Met kinase activity with IC50 values as low as 3.9 nM . The inhibition of c-Met is particularly relevant in cancers where this receptor tyrosine kinase is overactivated.
| Compound | IC50 (nM) | Target |
|---|---|---|
| 22e | 3.9 | c-Met |
| 22e | 45 | EBC-1 cell proliferation |
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For instance:
- Replacing the methyl group at position 6 with a chloro group resulted in a two-fold decrease in activity against TB.
- Substituting the methyl group at position 2 with a phenyl group led to a complete loss of activity .
These findings emphasize the importance of maintaining specific functional groups to retain biological efficacy.
Case Studies
Case Study: Anti-TB Activity
In a study evaluating various imidazo[1,2-a]pyridine derivatives, compounds were synthesized and screened for anti-TB activity. The most potent compounds demonstrated significant efficacy against both MDR and XDR strains of M. tuberculosis, outperforming traditional treatments like isoniazid in some cases .
Case Study: c-Met Inhibition
Another research effort focused on developing selective c-Met inhibitors derived from imidazo[1,2-a]pyridine scaffolds. The lead compound exhibited significant tumor growth inhibition in xenograft models driven by MET amplification . This highlights the potential for these compounds as targeted cancer therapies.
Q & A
Q. What are the common synthetic routes for Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or α-chloroketones under basic conditions.
- Step 2 : Introduction of the chloromethyl group at the 2-position using reductive alkylation or nucleophilic substitution (e.g., SRN1 reactions with chloromethylating agents).
- Step 3 : Esterification at the 6-position with methyl chloroformate. Key catalysts include palladium or copper for cross-coupling reactions, and solvents like DMF or dichloromethane are commonly employed .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, particularly distinguishing between imidazo[1,2-a]pyridine core protons and chloromethyl/ester groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguous regiochemistry in cases of structural analogs (e.g., bromo or trifluoromethyl derivatives) .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm, using acetonitrile/water gradients.
- TGA/DSC : Thermal gravimetric analysis and differential scanning calorimetry assess stability and decomposition profiles under varying temperatures .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., anti-TB potency) be resolved?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., microplate Alamar Blue assay for mycobacterial inhibition) and use reference compounds (e.g., isoniazid).
- Structural Analogs : Compare activity of derivatives (e.g., 8-bromo or 6-trifluoromethyl analogs) to identify critical substituents.
- Metabolic Stability : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Salt Formation : Hydrochloride salts (as seen in Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride) enhance aqueous solubility.
- Prodrug Approaches : Convert the methyl ester to a free carboxylic acid derivative in vivo via esterase-mediated hydrolysis.
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations for preclinical testing .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Docking Simulations : Model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize substituents.
- Molecular Dynamics (MD) : Simulate binding stability of chloromethyl vs. trifluoromethyl groups in hydrophobic pockets.
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Optimized Catalysts : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize byproducts.
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions during cyclization.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How do electron-withdrawing groups (e.g., Cl, CF₃) influence reactivity in cross-coupling reactions?
- Chloromethyl Group : Enhances electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution.
- Trifluoromethyl Derivatives : Reduce electron density on the imidazo[1,2-a]pyridine ring, slowing Pd-catalyzed couplings but improving metabolic resistance. Comparative studies with 6-trifluoromethyl analogs show a 3-fold increase in half-life in hepatic microsomes .
Data Contradiction Analysis
Q. Why do some studies report divergent IC₅₀ values for similar derivatives?
- Cellular Permeability : Chloromethyl groups may improve membrane penetration in Gram-positive vs. Gram-negative bacteria.
- Off-Target Effects : Screen against kinase panels to identify non-specific binding (e.g., imidazo[1,2-a]pyridines inhibiting CYP450 isoforms).
- Resistance Mutations : Test clinical isolates (e.g., MDR-TB strains) to assess target mutation-driven resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
